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Vactosertib Pharmacokinetic Profile

Parameter

Value

Note / Dose Proportionality

Terminal Half-life (t~1/2~)

Time to Max Concentration
(t~max~)

Apparent Clearance (CLI/F)

Volume of Distribution
(V~c~IF)

~3.2 hours (after first dose)

[1]

~3.0 hours (after repeated
doses) [1]

~1.2 - 1.5 hours [1]

29 L/h (median) [1]

31.9 L/h (population
estimate) [2] [3]

133 L (median) [1]

82.9 L (population estimate)
[2][3]

Short, consistent across doses

Rapid absorption

Consistent across tested dose range
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Parameter Value Note /| Dose Proportionality
Accumulation Ratio 0.87 (median) [1] Negligible accumulation with once-
daily dosing

Area Under the Curve (AUC) Increases proportionally with Linear pharmacokinetics
dose [1]

Recommended Strategy and Evidence

The recommended approach to counteract rapid clearance is supported by pharmacokinetic data and clinical

trial designs.

e Strategy: Increased Dosing Frequency The short half-life of approximately 3 hours and negligible
accumulation with once-daily dosing led researchers to conclude that twice-daily or thrice-daily
administration is necessary to maintain concentrations above the minimum effective level [1]. This

strategy has been adopted in subsequent clinical trials.

¢ Clinical Evidence Later-phase studies have implemented this strategy. A phase 1b trial in multiple
myeloma established a Maximum Tolerated Dose (MTD) of 200 mg twice daily [4] [5]. Another
ongoing phase 1/2 trial in osteosarcoma is also testing twice-daily dosing schedules [6]. These studies

confirm that the twice-daily regimen is feasible and allows for sustained drug exposure.

e Population Pharmacokinetic Model A robust population model describing Vactosertib's
pharmacokinetics has been developed. The final model was a two-compartment linear model with
first-order absorption and an absorption lag time [2] [3]. This model can be used to simulate and
optimize dosing regimens for future studies. Body Mass Index (BMI) was identified as a significant

covariate affecting the volume of the central compartment [2] [3].

The diagram below summarizes the strategy for addressing Vactosertib's rapid clearance and the evidence

supporting it:
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PK Challenge:
Short Half-Life (~3 hr)

Identified Need:
Maintain concentrations
above minimum effective level

Proposed Solution:
Increase Dosing Frequency

Clinical Implementation:
Twice-Daily (BID) Dosing

Evidence 3: PopPK Model
Two-compartment model

CEVidence 2: Phase 1/2 OS Triaﬂ
with lag time

Dosing = 150-250 mg BID

Evidence 1: Phase 1b MM Trial
MTD = 200 mg BID

Click to download full resolution via product page

Key Experimental Protocols for Pharmacokinetics

For researchers, the core methodologies used to establish these parameters are as follows:

o Trial Design (First-in-Human): A dose-escalation study in patients with advanced solid tumors.
Patients received fixed oral doses from 30 mg to 340 mg once daily under fasted conditions. Plasma
concentration-time data were collected [1].

e Pharmacokinetic Analysis:
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o Non-compartmental Analysis (NCA): Used to determine standard PK parameters like AUC,
C~max~, t~max~, t~1/2~, CL/F, and V~z~/F [1].

o Population PK (PopPK) Modeling: A nonlinear mixed-effects modelling (NONMEM)
approach was used on the pooled concentration-time data. The final model was a two-
compartment model with first-order absorption and a lag time. The model's robustness
was validated using bootstrap methods and visual predictive checks [2] [3].

¢ Critical Covariate Testing: The PopPK analysis evaluated the effect of various patient factors,
including demographic characteristics, laboratory values, and hepatic/renal function, on PK
parameters. Only body mass index (BMI) was found to be a significant covariate for the volume of
distribution (V~c~/F) [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s549105?utm_src=pdf-bulk
https://www.smolecule.com/products/s549105?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

